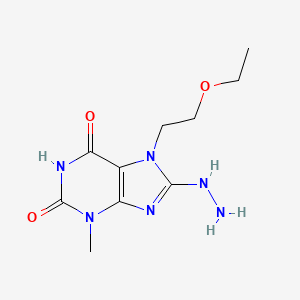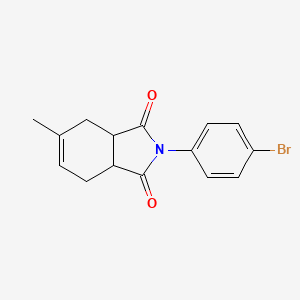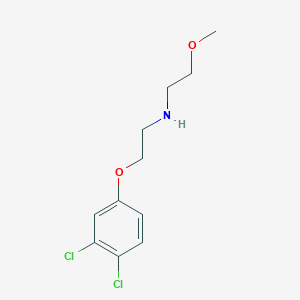
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In inflammation research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to inhibit the activity of NF-kappaB, a transcription factor involved in the regulation of inflammatory responses. In neurodegenerative disease research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to induce cell cycle arrest and DNA damage in tumor cells. Inflammation research has shown that 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X can reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to inflamed tissues. In neurodegenerative disease research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X in lab experiments include its high potency and specificity for its target enzymes and signaling pathways. However, the limitations of using 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X include its low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
For research on 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X include the development of more efficient synthesis methods, the identification of new target enzymes and signaling pathways, and the optimization of dosing and delivery methods. Additionally, the potential applications of 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X in other fields of research, such as cardiovascular disease and metabolic disorders, should be explored. Overall, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has the potential to be a valuable tool in scientific research and may have important implications for the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X involves several steps, including the reaction of 4-methoxyphenylacetic acid with trifluoroacetic anhydride to form 4-(trifluoromethyl)phenylacetic acid. The resulting compound is then reacted with methyl propargyl ether to obtain 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one. The synthesis method has been optimized to achieve high yields and purity of 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3O4/c1-4-11-27-16-10-9-15-18(25)17(13-5-7-14(26-3)8-6-13)20(21(22,23)24)28-19(15)12(16)2/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCSTSPLPTYHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5228995.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5228997.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229008.png)

![2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5229029.png)


![1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5229039.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)


![N-(2,4-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5229075.png)
![4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5229091.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5229104.png)